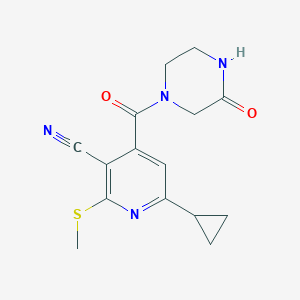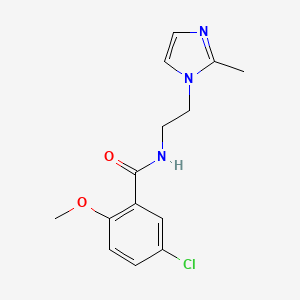![molecular formula C14H18N2O3S B2901434 3-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid CAS No. 1978428-24-8](/img/structure/B2901434.png)
3-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing sulfur and nitrogen atoms within a five-membered ring structure
Mecanismo De Acción
Target of Action
The primary targets of this compound are c-Met receptor tyrosine kinase , Casein kinase 2 (CK2) , and glycogen synthase kinase-3beta (GSK3β) . These kinases play crucial roles in cell signaling pathways, and their inhibition can lead to the prevention of tumor growth and proliferation.
Mode of Action
This compound interacts with its targets by inhibiting their kinase activity. It binds to the active sites of these kinases, preventing them from phosphorylating other proteins and thus disrupting the signaling pathways they are involved in .
Biochemical Pathways
The inhibition of c-Met, CK2, and GSK3β affects several biochemical pathways. For instance, CK2 and GSK3β are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation . By inhibiting these kinases, the compound prevents PTEN deactivation, thereby disrupting the pathways that lead to tumor growth and proliferation .
Result of Action
The result of the compound’s action is the inhibition of tumor growth and proliferation. By inhibiting key kinases involved in cell signaling pathways, the compound disrupts the processes that lead to the growth and spread of cancer cells .
Análisis Bioquímico
Biochemical Properties
The thiazole ring in 3-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This compound can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Molecular Mechanism
Thiazole derivatives have been reported to interact with various biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid typically involves multiple steps, starting with the construction of the thiazole ring followed by the introduction of the cyclopentanecarboxylic acid moiety. One common synthetic route involves the cyclization of appropriately substituted thioureas with α-haloketones under acidic conditions[_{{{CITATION{{{_1{D]-Thiazol-2- Pim-1 Inhibitions - ResearchGate](https://www.researchgate.net/profile/Amr-Abouzied/publication/332485323_Synthesis_and_Biological_Evaluation_of_Novel_4567-TetrahydrobenzoD-Thiazol-2-Yl_Derivatives_Derived_from_Dimedone_with_Anti-Tumor_C-Met_Tyrosine_Kinase_and_Pim-1_Inhibitions/links/5f85af5b92851c14bcc3cf03/Synthesis-and-Biological-Evaluation-of-Novel-4-5-6-7-TetrahydrobenzoD-Thiazol-2-Yl-Derivatives-Derived-from-Dimedone-with-Anti-Tumor-C-Met-Tyrosine-Kinase-and-Pim-1-Inhibitions.pdf).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can help achieve higher purity and scalability.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thiazoles or cyclopentanecarboxylic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its thiazole ring is particularly useful in the construction of pharmaceuticals and agrochemicals.
Biology: The biological activity of thiazole derivatives has been explored for their potential as antimicrobial, antifungal, and anticancer agents. This compound, in particular, has shown promise in inhibiting certain enzymes and receptors involved in disease pathways.
Medicine: Research has indicated that derivatives of this compound may have therapeutic potential in treating various conditions, including cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In material science, thiazole derivatives are used in the development of advanced materials with unique properties, such as enhanced thermal stability and electrical conductivity.
Comparación Con Compuestos Similares
4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl derivatives: These compounds share the thiazole ring structure and are used in similar applications.
Cyclopentanecarboxylic acid derivatives: These compounds contain the cyclopentanecarboxylic acid moiety and are used in various chemical syntheses.
Uniqueness: 3-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid is unique due to its combination of the thiazole ring and cyclopentanecarboxylic acid group, which provides a distinct set of chemical and biological properties compared to other similar compounds.
Propiedades
IUPAC Name |
3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamoyl)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c17-12(8-5-6-9(7-8)13(18)19)16-14-15-10-3-1-2-4-11(10)20-14/h8-9H,1-7H2,(H,18,19)(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZFGCQCLBZZJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3CCC(C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide](/img/structure/B2901351.png)
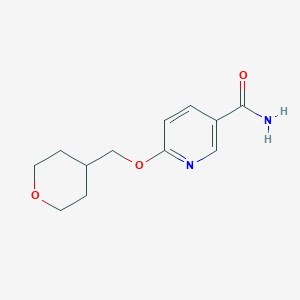
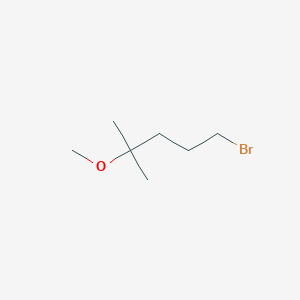
![2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2901357.png)
![N-[2-(3,4-dihydroxyphenyl)ethyl]octanamide](/img/structure/B2901358.png)
![ethyl 2-(2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate](/img/structure/B2901359.png)
![9-(2,1,3-benzothiadiazole-5-carbonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2901360.png)
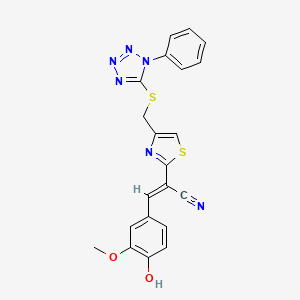
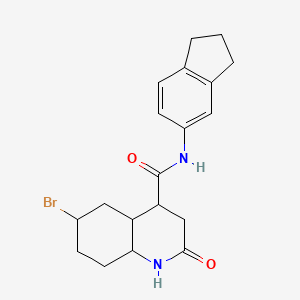
![4-Dimethylamino-N-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-butyramide](/img/structure/B2901364.png)
![N-(4-fluorobenzyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2901367.png)

